molecular formula C19H21N3O5S2 B11069599 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(morpholin-4-ylsulfonyl)phenyl]thiourea

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(morpholin-4-ylsulfonyl)phenyl]thiourea

Cat. No.: B11069599
M. Wt: 435.5 g/mol
InChI Key: ZTOJFMGVUWYMCA-UHFFFAOYSA-N
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Description

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N’-[4-(MORPHOLINOSULFONYL)PHENYL]THIOUREA is a complex organic compound that features a benzodioxin ring and a morpholinosulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N’-[4-(MORPHOLINOSULFONYL)PHENYL]THIOUREA typically involves multiple steps, starting with the preparation of the benzodioxin ring and the morpholinosulfonyl group separately. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include thiourea, morpholine, and various sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This typically requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N’-[4-(MORPHOLINOSULFONYL)PHENYL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinosulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N’-[4-(MORPHOLINOSULFONYL)PHENYL]THIOUREA has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N’-[4-(MORPHOLINOSULFONYL)PHENYL]THIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N’-[4-(MORPHOLINOSULFONYL)PHENYL]THIOUREA is unique due to its combination of a benzodioxin ring and a morpholinosulfonyl group, which imparts specific chemical and biological properties

Properties

Molecular Formula

C19H21N3O5S2

Molecular Weight

435.5 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholin-4-ylsulfonylphenyl)thiourea

InChI

InChI=1S/C19H21N3O5S2/c23-29(24,22-7-9-25-10-8-22)16-4-1-14(2-5-16)20-19(28)21-15-3-6-17-18(13-15)27-12-11-26-17/h1-6,13H,7-12H2,(H2,20,21,28)

InChI Key

ZTOJFMGVUWYMCA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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